molecular formula C11H17ClN2S B2767855 N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride CAS No. 1807887-97-3

N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride

Cat. No.: B2767855
CAS No.: 1807887-97-3
M. Wt: 244.78
InChI Key: QQJDHYBFAPTCSZ-UHFFFAOYSA-N
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Description

N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is a synthetic organic compound characterized by a cyclopentane ring fused to a carboximidamide group. The molecule features a thiophen-2-ylmethyl substituent and exists as a hydrochloride salt, enhancing its solubility in polar solvents. The amidine moiety (—C(═NH)—NH₂) confers strong basicity, making the compound protonated under physiological conditions, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S.ClH/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10;/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJDHYBFAPTCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=NCC2=CC=CS2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.

    Cyclopentane Derivative Preparation: Cyclopentanecarboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride.

    Imidation Reaction: The acid chloride is reacted with an amine derivative to form the carboximidamide group.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems can be used to optimize yield and purity.

    Catalysts and Solvents: Catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene are commonly employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Cyclopentanecarboximidamide derivatives.

    Substitution Products: Halogenated thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Diabetes Management
    • The compound shows promise in the treatment of type II diabetes mellitus by inhibiting DPP-IV, thereby increasing insulin secretion and decreasing glucagon levels . This mechanism is crucial for controlling blood sugar levels.
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of compounds similar to N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. . The compound's ability to disrupt microbial cell wall synthesis could be a mechanism for its antimicrobial effects.
  • Cytotoxicity Against Cancer Cells
    • Research indicates that this compound may possess selective cytotoxicity towards certain cancer cell lines. In vitro studies have shown that modifications to its structure can enhance its efficacy against cancer cells while sparing normal cells. This selective action makes it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition
    • Beyond DPP-IV, this compound may inhibit other enzymes involved in metabolic pathways relevant to diseases like obesity and neurodegenerative disorders . Its potential as an acetylcholinesterase inhibitor has also been explored, which could have implications for treating conditions such as Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Diabetes ManagementInhibits Dipeptidyl Peptidase-IV
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents. The precise mechanisms through which this compound exerts its effects are still under investigation.

Mechanism of Action

The mechanism of action of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The amidine group in the target compound may require specialized amidination reagents (e.g., Pinner reaction), whereas ester-containing analogs like Metcaraphen are synthesized via esterification .
  • Metabolic Stability : Amidines are generally resistant to hydrolysis compared to esters, suggesting the target compound may exhibit longer half-lives in vivo.
  • Structural Analysis : Crystallographic software (e.g., ORTEP-3, WinGX) is critical for resolving the anisotropic displacement parameters of the cyclopentane and thiophene moieties .

Biological Activity

N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride (CAS Number: 1807887-97-3) is a synthetic compound notable for its potential biological activities. It features a unique molecular structure comprising a thiophene ring, a cyclopentane ring, and a carboximidamide group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C11H17ClN2S
  • Molecular Weight : 244.78 g/mol
  • IUPAC Name : N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is believed to modulate various biochemical pathways by:

  • Inhibition of Enzymes : It may inhibit key enzymes involved in cell proliferation, which is crucial for its anticancer activity.
  • Receptor Interaction : The compound could interact with receptors that regulate cellular signaling pathways, impacting processes such as apoptosis and inflammation.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound demonstrates selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. For instance, compounds derived from similar structures have shown IC50 values ranging from 7.1 μM to 11.9 μM against HCT-116 cells, indicating potent anticancer effects .

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activities. The compound's structure suggests potential effectiveness against various pathogens:

  • Broad-Spectrum Activity : Similar thiophene compounds have exhibited antimicrobial effects against bacteria and fungi, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

The compound may also have anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that thiophene derivatives can modulate cytokine production, which is crucial in inflammatory responses. This suggests potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
N'-[(thiophen-2-yl)methyl]cyclohexanecarboximidamide hydrochlorideCyclohexane instead of cyclopentaneSimilar anticancer activity but varied potency
N'-[(thiophen-2-yl)methyl]cyclopentanecarboxamide hydrochlorideLacks the imidamide groupReduced biological activity compared to the imidamide derivative

Case Studies and Research Findings

  • In Silico Studies : Computational studies have predicted the binding interactions of thiophene derivatives with targets such as Cathepsin D. These studies provide insights into the drug-likeness and potential therapeutic applications of these compounds .
  • Synthesis and Evaluation : A study synthesized various derivatives of thiophene and evaluated their anticancer effects. The findings indicated that structural modifications significantly influenced their biological activity, emphasizing the importance of the thiophene moiety in enhancing efficacy .
  • Pharmacokinetics and Toxicity : Preliminary assessments suggest favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for thiophene derivatives, indicating their potential as drug candidates .

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